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Compound of Interest

Ethyl 2-Morpholinecarboxylate
Compound Name:
Hydrochloride

Cat. No.: B599754

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 2-
Morpholinecarboxylate Hydrochloride, a key morpholine derivative. The information
presented herein is essential for the characterization and quality control of this compound in
research and development settings. This document outlines expected spectral features based
on established principles and data from related compounds, and provides standardized
protocols for data acquisition.

Chemical Structure and Properties

o |[UPAC Name: ethyl morpholine-2-carboxylate hydrochloride

CAS Number: 135072-31-0

Molecular Formula: C7H14CINO3

Molecular Weight: 195.64 g/mol

Structure:

Spectral Data Summary
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The following tables summarize the expected quantitative data for the spectral analysis of
Ethyl 2-Morpholinecarboxylate Hydrochloride. These values are based on typical ranges for
the constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Spectral Data
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Expected
Protons Chemical Shift  Multiplicity Integration Notes

(6, ppm)

Coupled to the -
-CHs (ethyl) ~1.3 triplet 3H CHz2- of the ethyl

group.

Coupled to the -
-CH:- (ethyl) ~4.3 quartet 2H CHs of the ethyl

group.

Protons adjacent
to the nitrogen.
Expected to be
Morpholine H-3, ) broad due to
~3.2-35 multiplet 4H
H-5 proton exchange
with the
ammonium

proton.

) ) Protons adjacent
Morpholine H-6 ~3.8-4.1 multiplet 2H
to the oxygen.

Proton at the

stereocenter,
Morpholine H-2 ~4.5 multiplet 1H adjacent to both

the ester and the

oxygen.

Chemical shift is

dependent on
N-H2* Variable broad singlet 2H P

solvent and

concentration.

13C NMR (Carbon NMR) Spectral Data
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Expected Chemical Shift

Carbon Notes
(3, ppm)
-CHs (ethyl) ~14
-CH:- (ethyl) ~62
) Carbons adjacent to the
Morpholine C-3, C-5 ~45 - 50 )
nitrogen.[1]
) Carbon adjacent to the
Morpholine C-6 ~67
oxygen.[1]
Carbon of the stereocenter,
Morpholine C-2 ~70-75 deshielded by both the ester
and oxygen.
C=0 (ester) ~170

Infrared (IR) Spectroscopy
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Expected
Functional Group Absorption Range Intensity Notes
(cm™)
Characteristic of
N-Hz* stretch 2400-2800 Strong, broad secondary amine
hydrochlorides.[2][3]
C-H stretch (alkane) 2850-3000 Medium-Strong
A key diagnostic peak
C=0 stretch (ester) 1735-1750 Strong for the ester functional
group.[4][5][6][7][8]
Characteristic of
N-Hz* bend 1560-1620 Medium secondary amine
salts.[3]
Two distinct bands are
C-O stretch (ester) 1000-1300 Strong
expected.[4][5]
C-N stretch 1020-1250 Medium-Weak [9]
Mass Spectrometry (MS)
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lon Type Expected m/z Notes

For the free base (ethyl 2-
morpholinecarboxylate), the

molecular ion would be at m/z

Molecular lon [M]* 195/197 )

159. The hydrochloride salt

may not show a clear

molecular ion.

Loss of HCI from the parent
[M-HCI* 159

molecule.

Loss of the ethoxy group from
[M-OCzHs]* 114

the free base.

Alpha-cleavage, fragmentation
[CaHsNO]* 86 .

of the morpholine ring.

Fragment corresponding to the
[COOC:2Hs]* 89

ethyl carboxylate group.

Experimental Protocols
NMR Spectroscopy

e Sample Preparation:

o Accurately weigh 5-10 mg of Ethyl 2-Morpholinecarboxylate Hydrochloride for *H NMR
and 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
D20, DMSO-ds, or CD3OD) in a clean, dry NMR tube.

o Ensure complete dissolution, using gentle vortexing if necessary.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field instrument.

o Pulse Sequence: Standard single-pulse sequence.
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[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[e]

Reference: Internal standard (e.g., TMS at O ppm or the residual solvent peak).

e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher.
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, as 3C has a low natural abundance.

o Reference: Internal standard or the solvent peak.

IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the
mixture to a fine powder and press into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1.
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o Number of Scans: 16-32.

o A background spectrum of the empty sample compartment (or KBr pellet) should be
collected and subtracted from the sample spectrum.

Mass Spectrometry

e Sample Preparation:

o Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.qg.,
methanol, acetonitrile, or water).

e Instrument Parameters (Electrospray lonization - ESI):

o lonization Mode: Positive ion mode is preferred due to the presence of the basic nitrogen
atom.

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
o Capillary Voltage: 3-5 kV.

o Nebulizing Gas: Nitrogen.

o Drying Gas Temperature: 200-350 °C.

o Mass Range: Scan from m/z 50 to 500.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of Ethyl 2-
Morpholinecarboxylate Hydrochloride.
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Caption: Workflow for the spectral analysis of a chemical compound.
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NMR Spectroscopy

13C NMR:
- Carbonyl carbon
- Morpholine ring carbons

- Ethyl group carbons

1H NMR:
- Ethyl group signals
- Morpholine ring protons
- NH2+ proton

Ethyl 2-Morpholinecarboxylate

Hydrochloride IR Spectroscopy

Key Absorptions:
- C=0 (ester)
- N-H2+ (amine salt)
- C-O (ester)

Mass Spectrometry

Fragmentation:

- Loss of ethoxy group
- Ring cleavage
- Molecular ion

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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